

Comparing the spectral data of different nicotinic acid hydrazide derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nicotinic acid, hydrazide

Cat. No.: B126097

[Get Quote](#)

A Comparative Spectroscopic Analysis of Nicotinic Acid Hydrazide Derivatives

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectral data of various nicotinic acid hydrazide derivatives. The information presented is supported by experimental data and detailed methodologies to aid in the characterization and development of new therapeutic agents.

Nicotinic acid hydrazide and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antitubercular, antimicrobial, and anticancer properties. The structural characterization of these derivatives is crucial for understanding their structure-activity relationships and for the development of new drug candidates. This guide focuses on the comparative analysis of their spectral data obtained from key analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and a brief mention of UV-Visible Spectroscopy.

Quantitative Spectral Data Comparison

The following tables summarize the key spectral data for nicotinic acid hydrazide and a selection of its derivatives, providing a clear comparison of their characteristic spectroscopic features.

Table 1: Infrared (IR) Spectral Data (cm^{-1}) of Nicotinic Acid Hydrazide and its Derivatives

Compound	$\nu(\text{N-H})$	$\nu(\text{C=O})$	$\nu(\text{C=N})$	Aromatic $\nu(\text{C-H})$	Reference
Nicotinic Acid Hydrazide	3187-3414	1635-1664	-	~3050	[1]
(Z)-N'-(4-hydroxybenzylidene)nicotinohydrazide	3442.9 (O-H)	1650.1	1515.6	1604.0	
N'- (substituted 2-oxoindolin- 3-ylidene)-6- (4-fluorophenyl)- 2- methylnicotinohydrazides	3412-3413	1635-1654	-	-	[1]
Nicotinic acid (4-hydroxy- 3,5-dimethoxy- benzylidene)- hydrazide	3550	1675	1600	-	

Table 2: $^1\text{H-NMR}$ Spectral Data (δ , ppm) of Nicotinic Acid Hydrazide and its Derivatives

Compound	-NH (exchangeable)	-N=CH-	Aromatic-H	Other Protons	Solvent	Reference
Nicotinic Acid	9.58-9.62 (NH), 4.52-	-	7.55-8.80	-	D ₂ O	[1][2]
Hydrazide	4.60 (NH ₂)					
(Z)-N'-(4-hydroxybenzylidene)nicotinohydrazide	11.81 (O=CH), 9.95 (OH)	8.34	6.82-9.04	-	MeOD	
N'-arylidene-6-(4-bromophenyl)-2-methylnicotinohydrazides	11.80-12.05	8.06-8.96	-	2.59-2.61 (CH ₃)	DMSO-d ₆	[1]
Nicotinic acid (4-hydroxy-3,5-dimethoxybenzylidene)-e-hydrazide	12.25	8.4	-	3.9 (OCH ₃)	CDCl ₃	

Table 3: ¹³C-NMR Spectral Data (δ, ppm) of Nicotinic Acid Hydrazide Derivatives

Compound	C=O	C=N	Aromatic-C	Other Carbons	Solvent	Reference
6-aryl-2-methylnicotinohydrazides (4f-h)	~167	-	-	23.53- 23.59 (CH ₃)	DMSO-d ₆	[1]
N'-arylidene-6-(4-bromophenyl)-2-methylnicotinohydrazides (7a-f)	162.00- 170.39	-	-	23.41- 23.47 (CH ₃)	DMSO-d ₆	[1]

Table 4: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Data of Nicotinic Acid Hydrazide

Technique	Parameter	Value	Reference
Mass Spectrometry (EI)	Molecular Ion (m/z)	137.1393	[3]
UV-Visible Spectroscopy	λ _{max} (nm)	290-325	[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Nicotinic Acid Hydrazide Derivatives (Schiff Bases)

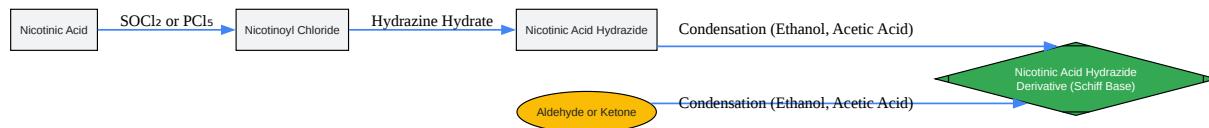
A general procedure for the synthesis of nicotinic acid hydrazide Schiff bases involves the condensation reaction between nicotinic acid hydrazide and an appropriate aldehyde or ketone.[5]

- Dissolution: Nicotinic acid hydrazide (0.01 mol) is dissolved in ethanol (20-50 mL).
- Addition of Aldehyde/Ketone: The corresponding aldehyde or ketone (0.01 mol) is added to the solution.
- Catalysis: A few drops of glacial acetic acid are added as a catalyst.[\[5\]](#)
- Reaction: The mixture is refluxed for a period ranging from 1 to 4 hours.[\[5\]](#)[\[6\]](#)
- Isolation: The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., cold water or ethanol), and dried.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.[\[6\]](#)

Spectroscopic Characterization

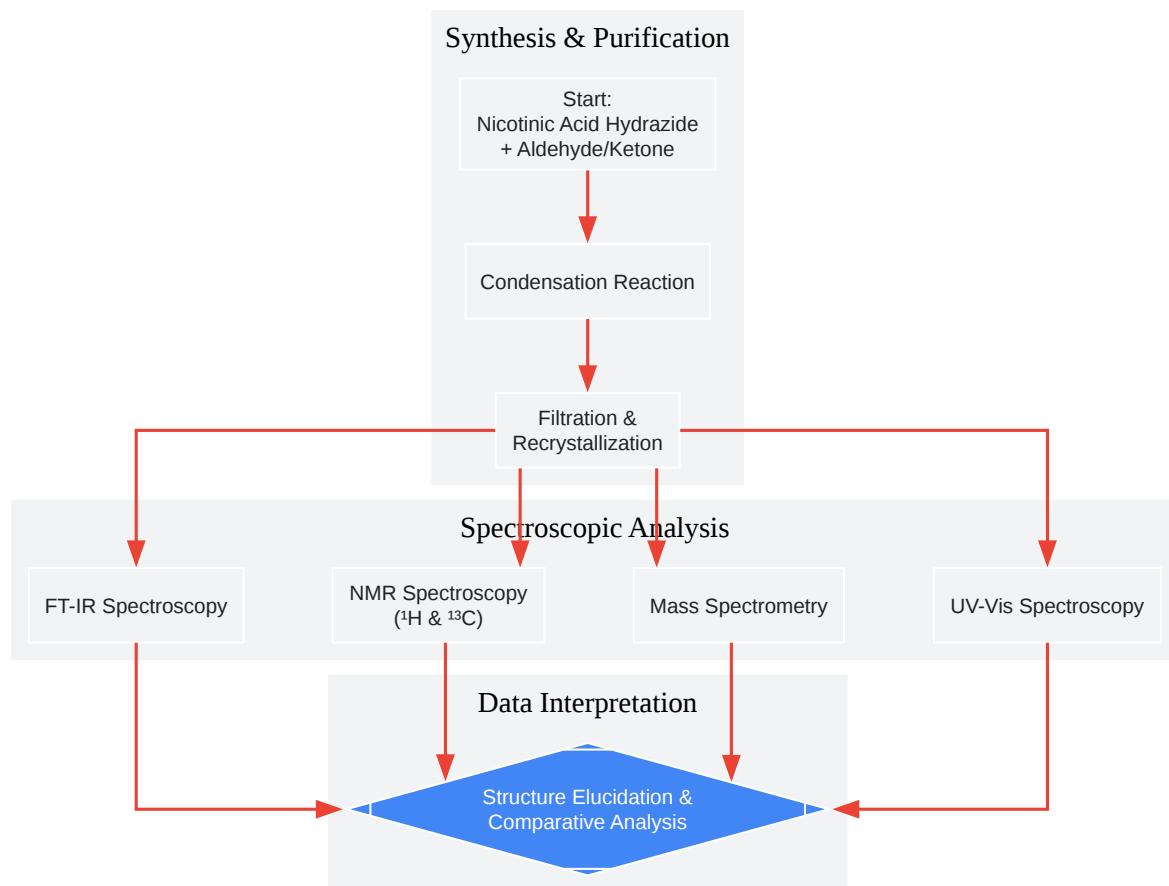
1. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded on a spectrophotometer using the KBr pellet method.[\[1\]](#)
 - Sample Preparation: A small amount of the solid sample is ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
 - Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm^{-1} .
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR spectra are recorded on a spectrometer, typically at frequencies of 400 MHz or 500 MHz for ^1H and 100 MHz or 125 MHz for ^{13}C .[\[1\]](#)
 - Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or D_2O). Tetramethylsilane (TMS) is commonly used as an internal standard.
 - Data Acquisition: The dissolved sample is placed in an NMR tube, and the spectra are acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

3. Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).


- Sample Introduction: The sample is introduced into the mass spectrometer, either directly or after separation by a chromatographic technique like HPLC.
- Ionization: The molecules are ionized using either a high-energy electron beam (EI) or by creating a fine spray of charged droplets in a strong electric field (ESI).[7]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

4. UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer.

- Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol or DMSO) to a known concentration.
- Data Acquisition: The solution is placed in a quartz cuvette, and the absorbance is measured over a specific wavelength range (typically 200-800 nm). The wavelength of maximum absorbance (λ_{max}) is reported.[4]


Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and spectral analysis of nicotinic acid hydrazide derivatives.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for nicotinic acid hydrazide derivatives.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for analysis of derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. NICOTINIC ACID HYDRAZIDE(553-53-7) 1H NMR [m.chemicalbook.com]
- 3. Nicotinic acid hydrazide [webbook.nist.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. jrmg.um.edu.my [jrmg.um.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparing the spectral data of different nicotinic acid hydrazide derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126097#comparing-the-spectral-data-of-different-nicotinic-acid-hydrazide-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com